molecular formula C16H18N2OS B2554511 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide CAS No. 868674-39-9

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide

Cat. No.: B2554511
CAS No.: 868674-39-9
M. Wt: 286.39
InChI Key: UIDHXDHFFUMZCV-MSUUIHNZSA-N
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Description

N-[(2Z)-5,7-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a benzothiazole-derived compound featuring a dihydrothiazol-2-ylidene core substituted with 5,7-dimethyl groups, a propargyl (prop-2-yn-1-yl) moiety, and a branched propanamide side chain. Its structure was likely confirmed via single-crystal X-ray diffraction, a method widely employed for analogous compounds using SHELX software .

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-6-7-18-13-9-11(4)8-12(5)14(13)20-16(18)17-15(19)10(2)3/h1,8-10H,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDHXDHFFUMZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired benzothiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a phase-transfer catalyst like tetra n-butyl ammonium bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Framework
  • Target Compound : The 2,3-dihydro-1,3-benzothiazol-2-ylidene core provides a planar, conjugated system stabilized by resonance. Substituents at positions 3 (propargyl), 5, and 7 (methyl) influence steric and electronic properties.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Shares the dihydrothiazol-2-ylidene core but substitutes the propargyl group with bulkier 2-methoxyphenyl and phenyl groups. The methoxy group introduces electron-donating effects, contrasting with the propargyl’s electron-withdrawing nature in the target compound .
Side Chain Variations
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a hydroxyl-containing amide side chain, which increases hydrophilicity via hydrogen bonding. This contrasts with the target’s branched alkyl chain .

Physicochemical Properties

Property Target Compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...] N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight ~347.5 g/mol 408.5 g/mol 221.3 g/mol
Melting Point Not reported 271–272°C (dec.) Not reported
Key IR Bands Expected: C≡N (1645 cm⁻¹), SO2 (1155 cm⁻¹) C=N (1645 cm⁻¹), SO2 (1345, 1155 cm⁻¹) N–H (3235 cm⁻¹), C=O (1645 cm⁻¹)
Solubility Moderate (DMF, DMSO) Low (hydrophobic aryl groups) High (hydroxyl group)

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article outlines its structural characteristics, synthesis methods, biological interactions, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole core , which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the propynyl group and the methylpropanamide moiety enhances its pharmacological profile. The unique combination of these functional groups may facilitate interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Alkylation : The benzothiazole core is alkylated using propargyl bromide in the presence of a base such as potassium carbonate.
  • Amidation : The final step involves coupling the alkylated benzothiazole with 2-methylpropanoyl chloride or similar reagents to form the amide bond.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines using assays like MTT. Preliminary studies suggest that this compound may possess similar properties due to its structural features.

Table 1: Anticancer Activity of Related Benzothiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)10.5Apoptosis induction
Compound BMCF7 (Breast)12.0Cell cycle arrest
N-[...]C6 (Brain)TBDTBD

Enzymatic Interactions

The compound's biological activity may also stem from its interactions with specific enzymes. Research has shown that benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions are crucial for developing therapeutic agents targeting neurodegenerative diseases.

Study on Anticancer Activity

A study focusing on a series of benzothiazole derivatives demonstrated their efficacy against various cancer cell lines. The MTT assay results indicated that certain derivatives had IC50 values lower than 15 µM against A549 and MCF7 cell lines, suggesting promising anticancer potential.

Inhibition of Enzymes

Another study investigated the inhibition of AChE by benzothiazole derivatives. It was found that compounds similar to N-[...] exhibited competitive inhibition with IC50 values ranging from 0.1 to 0.5 µM, indicating their potential as neuroprotective agents.

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